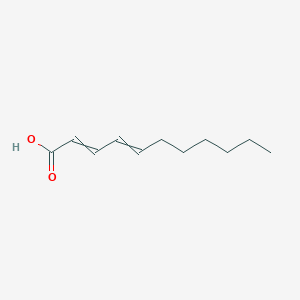
2-Chloro-1,4-diisocyanatobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,4-diisocyanatobenzene is an organic compound with the molecular formula C8H3ClN2O2. It is a derivative of benzene, characterized by the presence of two isocyanate groups and a chlorine atom attached to the benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,4-diisocyanatobenzene typically involves the chlorination of 1,4-diaminobenzene followed by the reaction with phosgene. The process can be summarized as follows:
Chlorination: 1,4-diaminobenzene is treated with chlorine to introduce the chlorine atom at the desired position on the benzene ring.
Isocyanation: The chlorinated intermediate is then reacted with phosgene (COCl2) to form the diisocyanate groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination and isocyanation processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions: 2-Chloro-1,4-diisocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate groups can react with nucleophiles to form ureas, carbamates, and other derivatives.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Amines, alcohols, and water under mild to moderate temperatures.
Polymerization: Catalysts such as dibutyltin dilaurate (DBTDL) and reaction conditions including elevated temperatures and controlled atmospheres.
Major Products:
Ureas and Carbamates: Formed from the reaction with amines and alcohols.
Polyurethanes: Resulting from polymerization reactions.
科学研究应用
2-Chloro-1,4-diisocyanatobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various organic compounds and polymers.
Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its reactivity and versatility.
作用机制
The mechanism of action of 2-Chloro-1,4-diisocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate groups are highly electrophilic, allowing them to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic and industrial applications to form stable products like ureas and polyurethanes.
相似化合物的比较
1,4-Diisocyanatobenzene: Lacks the chlorine substituent but shares similar reactivity.
2,4-Diisocyanatotoluene: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.
1,3-Diisocyanatobenzene: Differently substituted isomer with distinct reactivity patterns.
Uniqueness: 2-Chloro-1,4-diisocyanatobenzene is unique due to the presence of the chlorine atom, which influences its reactivity and the types of products formed. The chlorine substituent can participate in additional reactions, providing a broader range of synthetic possibilities compared to its non-chlorinated counterparts.
属性
CAS 编号 |
76806-35-4 |
|---|---|
分子式 |
C8H3ClN2O2 |
分子量 |
194.57 g/mol |
IUPAC 名称 |
2-chloro-1,4-diisocyanatobenzene |
InChI |
InChI=1S/C8H3ClN2O2/c9-7-3-6(10-4-12)1-2-8(7)11-5-13/h1-3H |
InChI 键 |
GBGORBREQNJWLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=C=O)Cl)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


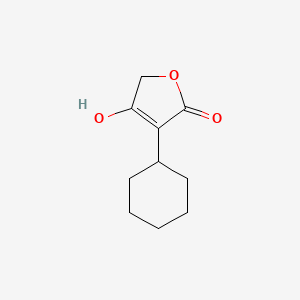
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
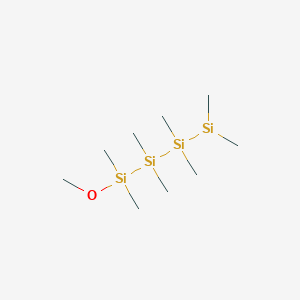
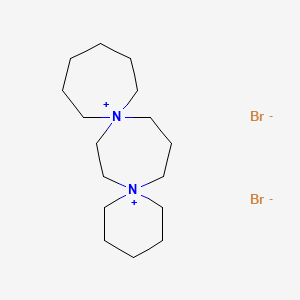
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
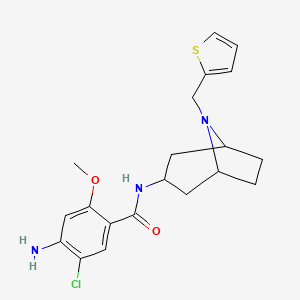


![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
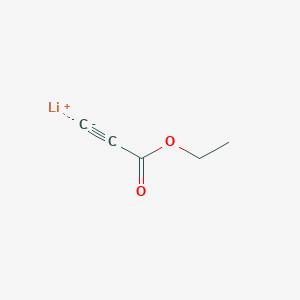
![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)
